molecular formula C11H9NO B3114595 3-Oxo-1-phenylcyclobutane-1-carbonitrile CAS No. 202737-51-7

3-Oxo-1-phenylcyclobutane-1-carbonitrile

Cat. No. B3114595
CAS RN: 202737-51-7
M. Wt: 171.19 g/mol
InChI Key: KGKZWWPKRDPAHQ-UHFFFAOYSA-N
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Description

“3-Oxo-1-phenylcyclobutane-1-carbonitrile” is a chemical compound with the formula C11H9NO . It is used for research purposes .


Synthesis Analysis

The synthesis of “this compound” has been reported in the literature. One method involves the reaction with sulfuric acid in acetone at 75℃ for 2 hours . Another method involves the use of L-Selectride in tetrahydrofuran at 21℃ .


Molecular Structure Analysis

The molecular weight of “this compound” is 171.20 . The exact structure of the compound is not provided in the search results.


Physical And Chemical Properties Analysis

The boiling point of “this compound” is not provided in the search results .

Scientific Research Applications

Novel Compound Synthesis

Research has explored the synthesis of novel compounds through various chemical reactions involving compounds with structures similar to 3-Oxo-1-phenylcyclobutane-1-carbonitrile. For example, novel heterocyclic azo dyes were synthesized through diazo-coupling reactions, showing promising anti-tubercular and anticancer activities (Mallikarjuna & Keshavayya, 2020). Another study focused on the synthesis of 1-Oxo-1H-phenalene-2,3-dicarbonitrile, leading to a revised structure and mechanistic understanding of this compound (Lenk et al., 2014).

Molecular Structure Characterization

Detailed studies on the molecular structure and spectroscopic characterization of compounds similar to this compound have been conducted. For instance, DFT and TD-DFT/PCM calculations were used to determine the molecular structure, spectroscopic characterization, and other properties of specific carbonitrile dyes (Wazzan, Al-Qurashi, & Faidallah, 2016). Another study focused on the synthesis and reactions of 3-Phenyl-2-cyclobutenone and related compounds, contributing to the understanding of the molecular structure and reactivity of small-ring compounds (Manatt, Vogel, Knutson, & Roberts, 1964).

Optoelectronic Properties

The exploration of optoelectronic properties is another significant application. Research has delved into the optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives, providing insights into the potential applications of these compounds in electronic and photonic devices (Irfan et al., 2020). Similarly, the structural, optical, and junction characteristics of pyrazolo pyridine derivatives were studied, highlighting their potential in fabricating photodiodes and other optoelectronic devices (Zedan, El-Taweel, & El-Menyawy, 2020).

Safety and Hazards

The compound should be handled with care. Precautionary measures include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and not eating, drinking or smoking when using this product . It should be used only outdoors or in a well-ventilated area . Contaminated work clothing should not be allowed out of the workplace .

properties

IUPAC Name

3-oxo-1-phenylcyclobutane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c12-8-11(6-10(13)7-11)9-4-2-1-3-5-9/h1-5H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGKZWWPKRDPAHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CC1(C#N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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